molecular formula C13H11ClFN3O2 B2365086 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1421584-93-1

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No. B2365086
CAS RN: 1421584-93-1
M. Wt: 295.7
InChI Key: LCRRWIMFKFCDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as CFTR corrector, is a chemical compound that has shown potential in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory and digestive systems, and CFTR correctors like this compound have been developed to correct the malfunctioning CFTR protein responsible for the disease.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study on the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes revealed insights into the metabolic pathways of these compounds, potentially implicating similar chloroacetamide derivatives in toxicological and environmental health research. The research highlighted how these compounds are processed in liver microsomes, suggesting a complex metabolic activation pathway leading to DNA-reactive products. This information could be relevant when considering the environmental impact and safety of using such compounds (Coleman et al., 2000).

Radiosynthesis for Imaging Applications

Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights the process of labeling compounds with fluorine-18 for in vivo imaging. This research provides a glimpse into how fluorine-containing compounds, similar to the one , can be utilized in the development of diagnostic tools and the exploration of their applications in medical imaging (Dollé et al., 2008).

Anti-Lung Cancer Activity

Research into fluoro-substituted benzo[b]pyran derivatives for anti-lung cancer activity presents a case for exploring the potential anticancer properties of similar fluorine-containing compounds. This study suggests that modifications to the chemical structure can yield compounds with significant anticancer activity, indicating a possible research avenue for "2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide" in oncology (Hammam et al., 2005).

Thrombin Inhibition

A study on 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors demonstrates the therapeutic potential of similar compounds in the treatment or management of conditions related to thrombosis. The research underscores the importance of the chemical structure in determining the efficacy of such inhibitors, which could be relevant for developing new therapeutic agents (Lee et al., 2007).

Mechanism of Action

Target of Action

The primary target of F6262-1337 is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein kinase that plays a crucial role in several cellular processes, including cell signaling, protein-protein interactions, and disease pathogenesis .

Mode of Action

F6262-1337, an isoquinoline sulfonamide derivative, inhibits LRRK2 by binding to its active site, thereby preventing the phosphorylation of its substrates . This inhibition disrupts the normal functioning of LRRK2, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of LRRK2 by F6262-1337 affects several biochemical pathways. These include pathways involved in cytoskeletal reorganization, which is crucial for maintaining cell shape and facilitating cellular movement . The compound also inhibits other kinases such as PKN2, PKD1, and PKA, which are known to regulate cytoskeletal reorganization .

Pharmacokinetics

Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted (adme) in the body . These properties significantly impact the drug’s bioavailability, efficacy, and safety profile.

Result of Action

The inhibition of LRRK2 and other kinases by F6262-1337 leads to significant changes at the molecular and cellular levels. For instance, it induces morphological changes in trabecular meshwork ™ cells, which can facilitate aqueous humor outflow via TM . This action is associated with a potent and long-lasting reduction of intraocular pressure (IOP), making F6262-1337 a potential therapeutic agent for glaucoma .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c1-20-13-6-11(16-7-17-13)18-12(19)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRRWIMFKFCDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.